Cas no 1344158-50-4 (1,2(1H)-Isoquinolinedicarboxylic acid, 7-bromo-3,4-dihydro-, 2-(9H-fluoren-9-ylmethyl) ester)

1,2(1H)-Isoquinolinedicarboxylic acid, 7-bromo-3,4-dihydro-, 2-(9H-fluoren-9-ylmethyl) ester structure
1344158-50-4 structure
商品名:1,2(1H)-Isoquinolinedicarboxylic acid, 7-bromo-3,4-dihydro-, 2-(9H-fluoren-9-ylmethyl) ester
CAS番号:1344158-50-4
MF:C25H20BrNO4
メガワット:478.334606170654
CID:5404430

1,2(1H)-Isoquinolinedicarboxylic acid, 7-bromo-3,4-dihydro-, 2-(9H-fluoren-9-ylmethyl) ester 化学的及び物理的性質

名前と識別子

    • 1,2(1H)-Isoquinolinedicarboxylic acid, 7-bromo-3,4-dihydro-, 2-(9H-fluoren-9-ylmethyl) ester
    • インチ: 1S/C25H20BrNO4/c26-16-10-9-15-11-12-27(23(24(28)29)21(15)13-16)25(30)31-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,13,22-23H,11-12,14H2,(H,28,29)
    • InChIKey: IKIQTKBIWIAPIL-UHFFFAOYSA-N
    • ほほえんだ: C1(C(O)=O)C2=C(C=CC(Br)=C2)CCN1C(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O

じっけんとくせい

  • 密度みつど: 1.505±0.06 g/cm3(Predicted)
  • ふってん: 650.6±55.0 °C(Predicted)
  • 酸性度係数(pKa): 3.25±0.20(Predicted)

1,2(1H)-Isoquinolinedicarboxylic acid, 7-bromo-3,4-dihydro-, 2-(9H-fluoren-9-ylmethyl) ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7427541-0.1g
7-bromo-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
1344158-50-4 95%
0.1g
$515.0 2024-05-24
Enamine
EN300-7427541-2.5g
7-bromo-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
1344158-50-4 95%
2.5g
$2912.0 2024-05-24
Aaron
AR028QKG-2.5g
7-bromo-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid
1344158-50-4 95%
2.5g
$4029.00 2025-02-16
1PlusChem
1P028QC4-2.5g
7-bromo-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid
1344158-50-4 95%
2.5g
$3662.00 2023-12-22
Aaron
AR028QKG-5g
7-bromo-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid
1344158-50-4 95%
5g
$5950.00 2025-02-16
1PlusChem
1P028QC4-10g
7-bromo-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid
1344158-50-4 95%
10g
$7960.00 2023-12-22
Aaron
AR028QKG-50mg
7-bromo-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid
1344158-50-4 95%
50mg
$498.00 2025-02-16
Enamine
EN300-7427541-0.25g
7-bromo-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
1344158-50-4 95%
0.25g
$735.0 2024-05-24
Enamine
EN300-7427541-1.0g
7-bromo-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
1344158-50-4 95%
1.0g
$1485.0 2024-05-24
Enamine
EN300-7427541-5.0g
7-bromo-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
1344158-50-4 95%
5.0g
$4309.0 2024-05-24

1,2(1H)-Isoquinolinedicarboxylic acid, 7-bromo-3,4-dihydro-, 2-(9H-fluoren-9-ylmethyl) ester 関連文献

1,2(1H)-Isoquinolinedicarboxylic acid, 7-bromo-3,4-dihydro-, 2-(9H-fluoren-9-ylmethyl) esterに関する追加情報

Comprehensive Analysis of 1,2(1H)-Isoquinolinedicarboxylic acid, 7-bromo-3,4-dihydro-, 2-(9H-fluoren-9-ylmethyl) ester (CAS No. 1344158-50-4)

The compound 1,2(1H)-Isoquinolinedicarboxylic acid, 7-bromo-3,4-dihydro-, 2-(9H-fluoren-9-ylmethyl) ester (CAS No. 1344158-50-4) is a highly specialized organic molecule with significant potential in pharmaceutical and material science research. Its unique structure, featuring a 7-bromo substituent and a 9H-fluoren-9-ylmethyl protecting group, makes it a valuable intermediate in the synthesis of complex heterocyclic compounds. Researchers are increasingly interested in this compound due to its applications in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules.

In recent years, the demand for isoquinoline derivatives has surged, driven by their role in medicinal chemistry. The 7-bromo modification in this compound enhances its reactivity, enabling selective cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing advanced scaffolds for targeted therapies. Additionally, the 9H-fluoren-9-ylmethyl (Fmoc) group is a cornerstone in peptide synthesis, offering temporary protection for carboxylic acids during solid-phase synthesis. This dual functionality positions CAS No. 1344158-50-4 as a versatile building block in both small-molecule and peptide-based drug development.

The synthesis of 1,2(1H)-Isoquinolinedicarboxylic acid derivatives often involves multi-step protocols, with the 7-bromo-3,4-dihydro variant serving as a key intermediate. Its stability under mild conditions and compatibility with diverse reaction conditions make it a preferred choice for combinatorial chemistry. Furthermore, the compound’s fluorescence properties, attributed to the isoquinoline core, have sparked interest in bioimaging applications. Researchers are exploring its use as a probe for detecting enzymatic activity or cellular uptake mechanisms.

From an industrial perspective, scalability and purity are critical for CAS No. 1344158-50-4. Advanced purification techniques like high-performance liquid chromatography (HPLC) ensure the compound meets stringent quality standards. Environmental and safety considerations are also paramount, with green chemistry principles being applied to minimize waste during synthesis. These factors align with the growing emphasis on sustainable practices in chemical manufacturing, a topic frequently searched in academic and industrial forums.

In summary, 1,2(1H)-Isoquinolinedicarboxylic acid, 7-bromo-3,4-dihydro-, 2-(9H-fluoren-9-ylmethyl) ester represents a convergence of innovation in synthetic chemistry and biomedical research. Its structural features and functional groups open avenues for diverse applications, from drug design to diagnostic tools. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing next-generation therapeutics and materials.

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